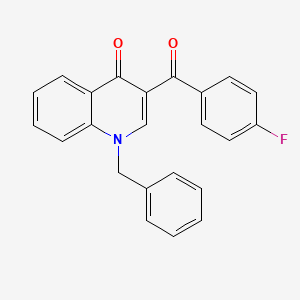![molecular formula C24H16ClNO4 B6509594 5-benzyl-7-(4-chlorobenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one CAS No. 904450-54-0](/img/structure/B6509594.png)
5-benzyl-7-(4-chlorobenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-benzyl-7-(4-chlorobenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one (5-B7C-2H,5H,8H-1,3DQ) is a novel chemical compound that has been studied for its potential applications in the scientific research field. It is a heterocyclic compound with a quinoline ring and a benzyl group attached to it. 5-B7C-2H,5H,8H-1,3DQ has been found to have a wide range of biological activities, making it an attractive target for further research.
Wirkmechanismus
The exact mechanism of action of 5-B7C-2H,5H,8H-1,3DQ is not yet fully understood. However, studies have suggested that it may act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory compounds. In addition, it has been suggested that 5-B7C-2H,5H,8H-1,3DQ may act as an antioxidant, scavenging reactive oxygen species (ROS) and preventing oxidative damage to cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-B7C-2H,5H,8H-1,3DQ have been studied in several in vitro and in vivo studies. In vitro studies have shown that 5-B7C-2H,5H,8H-1,3DQ has anti-inflammatory, antioxidant, and anti-cancer activities. In addition, it has been found to inhibit the growth of certain bacteria and fungi. In vivo studies have demonstrated that 5-B7C-2H,5H,8H-1,3DQ has anti-inflammatory, anti-cancer, and antioxidant activities.
Vorteile Und Einschränkungen Für Laborexperimente
5-B7C-2H,5H,8H-1,3DQ has several advantages and limitations when used in laboratory experiments. One advantage of 5-B7C-2H,5H,8H-1,3DQ is that it is relatively easy to synthesize and has a wide range of biological activities. Furthermore, it is relatively stable and can be stored for long periods of time. However, one limitation of 5-B7C-2H,5H,8H-1,3DQ is that it is not water-soluble, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
The potential applications of 5-B7C-2H,5H,8H-1,3DQ are still being explored. Some potential future directions for research include: further investigation into the mechanism of action of 5-B7C-2H,5H,8H-1,3DQ; development of more efficient and cost-effective synthesis methods; exploration of the potential therapeutic applications of 5-B7C-2H,5H,8H-1,3DQ; and investigation of the environmental and toxicological effects of 5-B7C-2H,5H,8H-1,3DQ.
Synthesemethoden
5-B7C-2H,5H,8H-1,3DQ can be synthesized through a multi-step process. The first step involves the reaction of 4-chlorobenzoyl chloride with 5-benzyl-7-hydroxy-2H,5H,8H-[1,3]dioxolo [4,5-g]quinolin-8-one (5-B7H-2H,5H,8H-1,3DQ) in an aqueous medium under acidic conditions. This reaction yields 5-B7C-2H,5H,8H-1,3DQ as the main product. The second step involves the reaction of 5-B7C-2H,5H,8H-1,3DQ with a base, such as sodium hydroxide, to form the desired compound.
Wissenschaftliche Forschungsanwendungen
5-B7C-2H,5H,8H-1,3DQ has been studied for its potential applications in the scientific research field. It has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer activities. In addition, it has been found to be effective in inhibiting the growth of certain bacteria and fungi. Furthermore, 5-B7C-2H,5H,8H-1,3DQ has been used as a model compound to study the structure-activity relationships of quinoline derivatives.
Eigenschaften
IUPAC Name |
5-benzyl-7-(4-chlorobenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClNO4/c25-17-8-6-16(7-9-17)23(27)19-13-26(12-15-4-2-1-3-5-15)20-11-22-21(29-14-30-22)10-18(20)24(19)28/h1-11,13H,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLWHOARKRHGRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)C(=CN3CC4=CC=CC=C4)C(=O)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,5-dimethylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B6509524.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B6509531.png)
![2-{3-[(4-fluorophenyl)sulfanyl]propanamido}-N-methylthiophene-3-carboxamide](/img/structure/B6509539.png)
![N-cyclohexyl-6-(4-methoxyphenyl)-N,3-dimethylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B6509549.png)
![1-(3-chlorophenyl)-4-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazine](/img/structure/B6509554.png)
![6-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B6509562.png)

![2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B6509571.png)
![4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzamide](/img/structure/B6509579.png)

![5-[(4-chlorophenyl)methyl]-7-(4-ethoxybenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B6509598.png)
![1-[(2-fluorophenyl)methyl]-6-methoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B6509608.png)
![8-(4-chlorobenzoyl)-6-[(2-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B6509620.png)
![3-(4-fluorobenzoyl)-1-[(3-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B6509628.png)